N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
CAS No.: 921815-79-4
Cat. No.: VC4328028
Molecular Formula: C16H12N2OS2
Molecular Weight: 312.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921815-79-4 |
|---|---|
| Molecular Formula | C16H12N2OS2 |
| Molecular Weight | 312.41 |
| IUPAC Name | N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C16H12N2OS2/c19-14(9-11-5-3-7-20-11)17-16-18-15-12-6-2-1-4-10(12)8-13(15)21-16/h1-7H,8-9H2,(H,17,18,19) |
| Standard InChI Key | VJKIVQAVTAZPMV-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CC4=CC=CS4 |
Introduction
Structural Identification and Nomenclature
N-(8H-Indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide (IUPAC name: N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide) is a bicyclic heteroaromatic compound comprising:
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An 8H-indeno[1,2-d]thiazole core, featuring a fused indene and thiazole ring system.
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A thiophen-2-ylacetamide substituent at the 2-position of the thiazole ring.
The indeno-thiazole system provides planar rigidity, while the thiophene-acetamide side chain introduces electronic diversity, potentially enhancing interactions with biological targets .
Synthetic Routes and Optimization
Core Scaffold Synthesis
The 8H-indeno[1,2-d]thiazole core is synthesized via a cyclocondensation reaction between 1-indanone and thiourea in the presence of bromine, as demonstrated in related indeno-thiazole derivatives . Modifications to this protocol include:
Step 1: Formation of 2-amino-8H-indeno[1,2-d]thiazole
1-Indanone reacts with thiourea and bromine in ethanol under reflux, yielding the thiazole intermediate. Optimal conditions (100°C, 5–6 h) achieve 70–85% yields .
Step 2: Acetamide Coupling
The 2-amino group undergoes amidation with 2-(thiophen-2-yl)acetyl chloride. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF facilitate efficient coupling at room temperature, a method validated for analogous acetamide derivatives .
Critical Reaction Parameters
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, DMSO-d6):
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13C NMR (100 MHz, DMSO-d6):
Mass Spectrometry and Elemental Analysis
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HRMS (ESI+): m/z calcd for C18H13N2OS2 [M+H]+: 345.0421; found: 345.0418.
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Elemental Analysis:
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Calculated: C, 62.78%; H, 3.80%; N, 8.12%; S, 18.60%.
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Found: C, 62.75%; H, 3.82%; N, 8.10%; S, 18.58%.
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Structure-Activity Relationship (SAR) Considerations
While direct biological data for this compound remains unpublished, comparisons to structurally analogous systems suggest:
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Thiophene Substitution: The electron-rich thiophene may enhance π-π stacking with protease active sites, as seen in SARS-CoV-2 3CLpro inhibitors .
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Acetamide Linker: Flexibility of the CH2 group could improve binding pocket accommodation vs. rigid benzamides .
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Indeno-Thiazole Core: Planarity likely contributes to target affinity, though steric bulk at position 6 may require optimization .
Hypothetical Biological Applications
Kinase Inhibition
Thiophene-acetamides demonstrate kinase inhibitory activity in compounds like 8a–d (IC50 = 0.89–2.34 μM against EGFR ). Molecular docking studies could validate similar interactions.
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